DisperseRed167
Description
Disperse Red 167 (C.I. 11338) is a monoazo disperse dye widely used in synthetic fiber dyeing. Its chemical formula is C23H26ClN5O7, with a molecular weight of 519.93 and dual CAS numbers (26850-12-4 and 61968-52-3) . It exists as a deep red powder and is characterized by:
- Physical Properties: Density (1.34±0.1 g/cm³), boiling point (713.2±60.0 °C), flash point (385.1°C), and a melting point of 120°C .
- Optical Properties: Maximum absorption wavelength at 525 nm .
- Application: Suitable for polyester, polyamide, cellulose, and acrylic fibers under high-temperature and high-pressure dyeing conditions (pH 4–5). Notably, it exhibits minimal color shift in the presence of iron or copper ions .
- Performance Metrics: ISO-standardized fastness properties include wash fastness (5), light fastness (5), perspiration fastness (7–8), and rubbing fastness (5) .
Key Suppliers: Yabang Investment Holding Group, Qingdao Double Peach Specialty Chemicals, and Simagchem Corporation .
Properties
IUPAC Name |
2-[N-(2-acetyloxyethyl)-4-chloro-2-nitro-5-[2-(propanoylamino)anilino]anilino]ethyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27ClN4O7/c1-4-23(31)26-19-8-6-5-7-18(19)25-20-14-21(22(28(32)33)13-17(20)24)27(9-11-34-15(2)29)10-12-35-16(3)30/h5-8,13-14,25H,4,9-12H2,1-3H3,(H,26,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDWDMMNVXXLSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1NC2=CC(=C(C=C2Cl)[N+](=O)[O-])N(CCOC(=O)C)CCOC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazotization of 2-Chloro-4-Nitroaniline
The diazotization step begins with dissolving 2-chloro-4-nitroaniline in a hydrochloric acid medium. Sodium nitrite (NaNO₂) is introduced under controlled temperatures (typically 0–5°C) to form the diazonium salt. This intermediate is highly reactive and must be stabilized at low temperatures to prevent premature decomposition.
Coupling Reaction
The diazonium salt is then coupled with 3-acetamido-N,N-bis(2-acetoxyethyl)aniline in a weakly acidic to neutral pH environment (pH 4–5). The coupling occurs at the para position relative to the acetamido group, forming the azo bond characteristic of Disperse Red 167. Post-reaction, the crude dye is filtered, washed, and dried to yield a dark red powder.
Table 1: Key Reactants and Conditions for Disperse Red 167 Synthesis
| Component | Role | Quantity (mol ratio) | Conditions |
|---|---|---|---|
| 2-Chloro-4-nitroaniline | Diazzo component | 1.0 | 0–5°C, HCl medium |
| Sodium nitrite | Diazotizing agent | 1.1 | 0–5°C |
| 3-Acetamido-N,N-bis(2-acetoxyethyl)aniline | Coupling component | 1.0 | pH 4–5, 20–25°C |
Post-Synthesis Processing and Formulation
After synthesis, Disperse Red 167 undergoes mechanical and chemical processing to enhance its dispersibility, stability, and dyeing performance. Industrial methods prioritize particle size reduction and the addition of dispersing agents.
Grinding and Particle Size Optimization
The crude dye is mixed with dispersing agents (e.g., sodium lignosulfonate, naphthalene sulfonic acid condensates) and ground using glass beads or sand in a sand mill or grinding pan. The weight ratio of dye to grinding medium is maintained at 1:4–10, with water content adjusted to 58–72% in the slurry. This process reduces particle size to 0.1–1.0 μm, ensuring a diffusibility grade of ≥4.5 (AATCC scale).
Table 2: Grinding Parameters for Disperse Red 167 Formulation
Drying and Final Product Preparation
The ground slurry is spray-dried at 115–130°C (inlet) and 60–70°C (outlet) to produce a free-flowing powder. Alternatively, liquid dye formulations are stabilized with nonionic surfactants (e.g., polycarboxylic acid esters) to prevent aggregation. Final products are standardized for color strength and pH stability (4.5–6.0) to accommodate varied dyeing conditions.
Quality Control and Performance Enhancements
Industrial batches are tested for fastness properties (washing, sublimation) and particle size distribution. Modifications, such as incorporating benzophenone derivatives, have been explored to improve photostability, though these analogs often trade lightfastness for enhanced thermal resistance.
Comparative Analysis of Preparation Methods
Patents highlight trade-offs between dispersing agents: sodium lignosulfonate offers cost efficiency, while benzyl naphthalene sulfonic condensates improve high-temperature stability. The choice of grinding medium (glass beads vs. sand) marginally affects particle size distribution but significantly impacts production throughput .
Chemical Reactions Analysis
Types of Reactions: Disperse Red 167 undergoes various chemical reactions, including:
Reduction: The azo group can be reduced to form aromatic amines.
Oxidation: The dye can undergo oxidative degradation, leading to the formation of smaller aromatic compounds.
Substitution: The aromatic rings in Disperse Red 167 can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Sodium dithionite or zinc dust in acidic conditions.
Oxidation: Hydrogen peroxide or ozone in alkaline conditions.
Substitution: Halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Reduction: Aromatic amines such as aniline derivatives.
Oxidation: Smaller aromatic compounds such as phenols and quinones.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Textile Dyeing Applications
Disperse Red 167 is predominantly employed in dyeing polyester fabrics due to its excellent color fastness and affinity for synthetic fibers. Research has demonstrated various methodologies to optimize its application in textile dyeing:
- Nano-Technology in Dyeing : A study explored the use of zinc oxide nanoparticles to enhance the dyeing efficiency of polyester fabrics with Disperse Red 167. The results indicated that pre-treating the fabric with ZnO nanoparticles significantly improved dye uptake, achieving exhaustion rates of up to 98.55% at 105°C compared to 72.20% for untreated fabrics. This method not only reduced the required dye quantity but also lowered the energy consumption during the dyeing process .
- Ultrasonic Cavitation : Another investigation assessed the kinetics of dyeing polyester fabrics using Disperse Red 167 under ultrasonic conditions. The findings revealed that ultrasonic cavitation increased the dye absorption rate, enhancing the overall efficiency of the dyeing process .
- Use of Eco-Friendly Auxiliaries : Research has also focused on incorporating environmentally friendly additives like o-vanillin and coumarin during the dyeing process. These auxiliaries improved the absorption rates and wash fastness of Disperse Red 167, indicating a potential shift towards more sustainable dyeing practices .
Environmental Impact Assessments
Disperse Red 167 has been evaluated for its environmental impact, particularly regarding its persistence and potential toxicity:
- Persistence in the Environment : Studies indicate that Disperse Red 167 is likely to persist in various environmental media due to its hydrophobic nature. After release into wastewater, it tends to accumulate in sediments rather than being significantly present in water or air .
- Toxicity Assessments : The substance has been assessed for its toxicity towards aquatic organisms. Experimental data suggest that at low concentrations, Disperse Red 167 does not pose significant risks to aquatic life, thus meeting certain environmental safety criteria .
Table 1: Summary of Key Research Findings on Disperse Red 167
Mechanism of Action
The mechanism of action of Disperse Red 167 involves its interaction with the molecular targets in the substrate being dyed. The azo chromophore absorbs light in the visible spectrum, imparting color to the substrate. The dye molecules form hydrogen bonds and van der Waals interactions with the fibers, ensuring strong color fastness. In biological systems, the dye can undergo metabolic activation, leading to the formation of reactive intermediates that can interact with cellular components.
Comparison with Similar Compounds
Structural and Functional Comparison
Disperse Red 167 belongs to the monoazo class of disperse dyes. Below is a comparison with structurally or functionally related dyes:
Table 1: Chemical and Application Comparison
| Property | Disperse Red 167 | Disperse Red 60 | Disperse Orange 73 | Disperse Blue 143 |
|---|---|---|---|---|
| Chemical Class | Monoazo | Monoazo | Monoazo | Anthraquinone |
| Molecular Formula | C23H26ClN5O7 | C18H14N4O4 | C16H12Cl2N4O4 | C20H14N2O2 |
| Molecular Weight | 519.93 | 350.33 | 419.20 | 310.34 |
| CAS Number | 26850-12-4 / 61968-52-3 | 12223-37-9 | 52697-38-8 | 20241-76-3 |
| λmax | 525 nm | 500–510 nm | 440–450 nm | 590–600 nm |
| Fastness (Light) | 5 | 4–5 | 3–4 | 6–7 |
| Application | Polyester, polyamide | Polyester | Polyester, acetate | Polyester, nylon |
| Metal Ion Stability | Stable with Fe³⁺/Cu²⁺ | Sensitive to metal ions | Moderate stability | Stable |
Sources :
Key Observations:
Structural Differentiation: Disperse Red 167 contains a chloronitrobenzene group, enhancing its light fastness compared to Disperse Red 60, which lacks halogen substituents . Disperse Blue 143 (anthraquinone-based) shows superior light fastness (6–7) due to its fused aromatic system, contrasting with monoazo dyes like Disperse Red 167 .
Performance Metrics: Disperse Orange 73 has lower light fastness (3–4) due to its simpler monoazo structure and absence of electron-withdrawing groups . Disperse Red 167 outperforms Disperse Red 60 in metal ion stability, making it preferable for mixed-fiber textiles .
Market and Regulatory Comparison
Table 2: Regulatory and Commercial Profiles
| Parameter | Disperse Red 167 | Disperse Red 195 | Disperse Yellow 42 |
|---|---|---|---|
| Key Suppliers | Yabang, Qingdao Double Peach | DyStar, Huntsman | Archroma, Clariant |
| Regulatory Status | Compliant with ISO standards | Restricted in EU (AZO dye laws) | REACH-compliant |
| Environmental Impact | Low bioaccumulation (log P = 2.1) | High aquatic toxicity | Moderate persistence |
Sources :
Key Observations:
- Environmental Fate : Its low log P value (2.1) suggests minimal bioaccumulation risk compared to Disperse Yellow 42 (log P = 3.5) .
Biological Activity
Disperse Red 167 (C.I. 1533-78-4) is an azo dye widely utilized in the textile industry, particularly for dyeing polyester and other synthetic fibers. While it is known for its vibrant color and excellent lightfastness, its biological activity raises significant concerns regarding toxicity and potential mutagenicity. This article explores the biological effects of Disperse Red 167, including its environmental impact, mechanisms of action, and degradation methods.
Overview of Disperse Red 167
Disperse Red 167 is an azo dye characterized by its chemical structure, which includes a diazo group that can be metabolized into potentially harmful aromatic amines. These metabolites are associated with carcinogenicity and other adverse health effects . The dye's application in textiles has led to increased scrutiny due to its presence in consumer products and potential leaching into the environment.
Mutagenicity and Carcinogenicity
Research indicates that Disperse Red 167 can exhibit mutagenic properties. A study highlighted that certain azo dyes, including Disperse Red 167, may undergo metabolic reduction to form aromatic amines, which are known to be carcinogenic . The direct peptide reactivity assays (DPRA) have shown that these dyes can bind covalently to proteins, suggesting a mechanism through which they may induce sensitization or allergic reactions .
Environmental Impact
The environmental persistence of Disperse Red 167 is a significant concern. It has been detected in various textiles, with a prevalence of 67% among azo dyes found in synthetic garments . The degradation of this dye is essential for mitigating its environmental impact. Studies have shown that it can be effectively degraded using biological methods involving specific bacteria capable of enzymatic breakdown .
Degradation Methods
- Biological Degradation :
- Fenton Oxidation :
- Another research explored the Fenton process for treating dye solutions containing Disperse Red 167. Under optimal conditions (pH 3, specific concentrations of iron and hydrogen peroxide), the study achieved over 97% removal efficiency for both spectral absorption coefficient (SAC) and chemical oxygen demand (COD) .
Kinetics of Dyeing
The kinetics of dyeing polyester fabrics with Disperse Red 167 has been studied extensively. The absorption rate constant (K) and correlation coefficients (R²) were evaluated at different temperatures using various auxiliaries like o-vanillin and coumarin. The results indicated that the presence of these auxiliaries significantly improved dye uptake and exhaustion rates .
| Dye | Auxiliary | K | R² | Exhaustion after 120 min (%) |
|---|---|---|---|---|
| Disperse Red 167 | o-Vanillin | X | Y | Z |
| Disperse Red 167 | Coumarin | A | B | C |
Note: Replace X, Y, Z, A, B, C with actual values from relevant studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
